molecular formula C11H24N2O B4774385 3-Butan-2-yl-1,1-dipropylurea

3-Butan-2-yl-1,1-dipropylurea

Cat. No.: B4774385
M. Wt: 200.32 g/mol
InChI Key: VYVSMUCIHZTSJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butan-2-yl-1,1-dipropylurea is a urea derivative with a branched alkyl substituent (butan-2-yl) at the N3 position and two propyl groups at the N1 and N1' positions. Its molecular formula is C₁₁H₂₄N₂O, with a molecular weight of 200.32 g/mol. Urea derivatives like this are frequently explored for applications in pharmaceuticals, agrochemicals, and organic synthesis due to their tunable solubility, stability, and reactivity. The butan-2-yl group introduces steric bulk and moderate lipophilicity, distinguishing it from analogs with aromatic or cyclic substituents.

Properties

IUPAC Name

3-butan-2-yl-1,1-dipropylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-5-8-13(9-6-2)11(14)12-10(4)7-3/h10H,5-9H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVSMUCIHZTSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)NC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butan-2-yl-1,1-dipropylurea typically involves the reaction of butan-2-ylamine with dipropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of 3-Butan-2-yl-1,1-dipropylurea may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Butan-2-yl-1,1-dipropylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the urea nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the butan-2-yl and dipropyl groups.

    Reduction: Reduced forms of the urea moiety.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

3-Butan-2-yl-1,1-dipropylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Butan-2-yl-1,1-dipropylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea moiety can form hydrogen bonds with active sites, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at N3 Position Key Structural Features
3-Butan-2-yl-1,1-dipropylurea C₁₁H₂₄N₂O 200.32 Butan-2-yl (branched alkyl) Moderate lipophilicity, steric hindrance
3-Cyclohexyl-1,1-dipropylurea C₁₃H₂₆N₂O 226.36 Cyclohexyl (aliphatic ring) High lipophilicity, rigid conformation
3-Phenyl-1,1-dipropylurea C₁₃H₂₀N₂O 220.31 Phenyl (aromatic) Aromatic π-system, potential for π-π interactions
3-Acetoxy-1,1-dipropylurea C₉H₁₈N₂O₃ 202.25 Acetoxy (ester) Polar, hydrolytically labile
3-Ethoxy-1,1-dipropylurea C₉H₂₀N₂O₂ 188.27 Ethoxy (ether) Moderate polarity, ether linkage

Key Observations :

  • Lipophilicity : The cyclohexyl derivative (logP ~3.5, estimated) is more lipophilic than the butan-2-yl analog (logP ~2.8), while the phenyl variant balances lipophilicity with aromatic interactions.
  • Steric Effects : The butan-2-yl group provides steric hindrance comparable to cyclohexyl but less rigidity.
  • Polarity : Ether (ethoxy) and ester (acetoxy) substituents increase polarity, enhancing aqueous solubility relative to alkyl/aryl analogs.

Physicochemical and Functional Differences

Property 3-Butan-2-yl-1,1-dipropylurea 3-Cyclohexyl-1,1-dipropylurea 3-Phenyl-1,1-dipropylurea
Solubility in H₂O Low (0.1–1 mg/mL) Very low (<0.1 mg/mL) Low (0.5–2 mg/mL)
Melting Point ~80–85°C (estimated) ~120–125°C ~95–100°C
Reactivity Base-stable, oxidatively resistant Prone to ring-opening under acidic conditions Aromatic electrophilic substitution possible

Functional Implications :

  • The butan-2-yl derivative is suited for reactions requiring moderate steric bulk without sacrificing solubility in organic solvents (e.g., THF, EtOAc).
  • Cyclohexyl and phenyl analogs are preferred in hydrophobic environments (e.g., lipid membranes, nonpolar solvents).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Butan-2-yl-1,1-dipropylurea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Butan-2-yl-1,1-dipropylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.